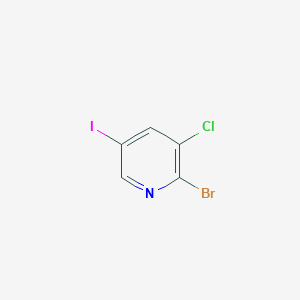

2-Bromo-3-chloro-5-iodopyridine

Description

This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing pentasubstituted pyridines and tyrosine kinase inhibitors . Its unique halogen arrangement enables chemoselective reactions, such as Suzuki couplings or nucleophilic substitutions, where iodine and bromine often act as leaving groups under distinct conditions .

Properties

CAS No. |

1211525-78-8 |

|---|---|

Molecular Formula |

C5H2BrClIN |

Molecular Weight |

318.34 g/mol |

IUPAC Name |

2-bromo-3-chloro-5-iodopyridine |

InChI |

InChI=1S/C5H2BrClIN/c6-5-4(7)1-3(8)2-9-5/h1-2H |

InChI Key |

UIKXWOOGAQGQNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)I |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with 2-bromo-3-chloropyridine, which undergoes lithiation at the 5-position using n-butyl lithium (n-BuLi) in anhydrous ethyl ether at -78°C . The lithio intermediate is highly reactive and requires immediate quenching with molecular iodine (I₂) to yield the target compound. Key parameters include:

-

Temperature : Lithiation proceeds efficiently below -70°C to minimize side reactions.

-

Solvent : Ethyl ether or tetrahydrofuran (THF) ensures solubility and stability of intermediates.

-

Stoichiometry : A 10–20% molar excess of n-BuLi and I₂ ensures complete conversion.

Post-reaction workup involves extraction with dichloromethane and purification via recrystallization from hexane/ethyl acetate mixtures, achieving yields of 70–85% .

Challenges and Optimizations

-

Intermediate Stability : The 5-lithio-2-bromo-3-chloropyridine intermediate is thermally unstable, necessitating rapid iodine addition.

-

Regioselectivity : Competing lithiation at the 4-position is suppressed by steric hindrance from the 3-chloro substituent.

Halogen Exchange via Triflate Intermediates

An alternative route involves substituting a triflate leaving group at the 5-position with iodide, leveraging palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (NAS).

Triflation and Iodination Sequence

-

Triflate Installation : 5-Hydroxy-2-bromo-3-chloropyridine is treated with triflic anhydride (Tf₂O) in the presence of a base (e.g., 2,6-lutidine) to form the corresponding triflate.

-

Iodide Substitution : The triflate undergoes iodide displacement using potassium iodide (KI) and a copper(I) iodide catalyst in dimethylformamide (DMF) at 120°C .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Catalyst | CuI (10 mol%) |

| Solvent | DMF |

| Yield | 60–75% |

Advantages Over Lithiation

-

Functional Group Tolerance : Tolerates electron-withdrawing groups (e.g., nitro, cyano).

-

Scalability : Avoids cryogenic conditions, simplifying large-scale synthesis.

Sequential Halogenation Strategies

Sequential halogenation enables modular construction of the trihalogenated pyridine core. This method is advantageous when starting from minimally functionalized pyridines.

Bromination-Chlorination-Iodination

-

Bromination : Pyridine is brominated at the 2-position using PBr₃ in acetic acid at 80°C .

-

Chlorination : The 3-position is chlorinated via phosphorus oxychloride (POCl₃) under reflux.

-

Iodination : Iodine is introduced at the 5-position using the lithiation-iodination method described in Section 1.

Key Considerations :

-

Order of Halogenation : Bromine and chlorine are introduced first due to their lower steric and electronic demands compared to iodine.

-

Yield per Step :

-

Bromination: 85–90%

-

Chlorination: 75–80%

-

Iodination: 70–75%

-

Comparative Analysis of Methods

| Method | Yield (%) | Temperature Range | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Lithiation-Iodination | 70–85 | -78°C to 25°C | Moderate | Low |

| Triflate-Iodide Exchange | 60–75 | 25°C to 120°C | High | High |

| Sequential Halogenation | 45–60 | 80°C to 120°C | Low | Moderate |

Critical Insights

-

Lithiation-Iodination is optimal for small-scale, high-purity synthesis but requires specialized equipment for cryogenic conditions.

-

Triflate-Iodide Exchange offers superior scalability and tolerance for diverse substituents, making it preferable for industrial applications.

-

Sequential Halogenation is limited by cumulative yield losses across multiple steps .

Chemical Reactions Analysis

Reactivity:: 2-Bromo-3-chloro-5-iodopyridine can participate in various chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, it reacts with nucleophiles (such as amines or thiols) to form substituted derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) allow the incorporation of diverse functional groups.

Redox Reactions: It may participate in oxidation or reduction reactions.

Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent (e.g., acetonitrile).

Chlorination: Chlorine gas or thionyl chloride in an inert solvent (e.g., dichloromethane).

Iodination: Iodine or sodium iodide in an organic solvent (e.g., acetone).

Major Products:: The major product of the reactions depends on the specific conditions and reagents used. the final compound will always contain bromine, chlorine, and iodine atoms attached to the pyridine ring.

Scientific Research Applications

Chemical Properties and Reactivity

The presence of halogen substituents in 2-Bromo-3-chloro-5-iodopyridine significantly influences its chemical behavior. Key reactions include:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the electrophilic nature of the halogen atoms, allowing for the formation of diverse derivatives when reacted with nucleophiles such as amines or thiols.

- Cross-Coupling Reactions : It is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which facilitates the incorporation of various functional groups into the pyridine framework.

- Redox Reactions : The compound may also participate in oxidation and reduction reactions, further expanding its utility in synthetic chemistry.

Medicinal Chemistry

This compound is being investigated for its potential pharmacological activities. Research indicates that it may serve as a probe or ligand in biological studies, particularly in drug discovery processes. Compounds with similar structures have shown promise in targeting various biological pathways, suggesting that this compound could be significant in developing new therapeutic agents.

Synthesis of Novel Derivatives

Recent studies have demonstrated the utility of this compound as a building block for synthesizing novel pyridine-based derivatives. For instance, palladium-catalyzed reactions have been employed to create a series of pyridine derivatives that exhibit anti-thrombolytic and antibacterial activities. Specific derivatives showed promising results against clot formation and bacterial strains like E. coli, highlighting the compound's potential in developing new pharmaceuticals .

Materials Science

In materials science, this compound is explored for its role in developing fluorescent compounds and other advanced materials. Its unique halogen composition allows for modifications that can enhance the optical properties of materials, making it valuable in creating new technologies.

Case Studies

Mechanism of Action

The specific mechanism of action for 2-Bromo-3-chloro-5-iodopyridine depends on its context of use. It may interact with specific molecular targets or pathways, but detailed studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

Halogen-Substituted Pyridines: Positional Isomers and Derivatives

a) 5-Bromo-2-chloropyridine (CAS 53939-30-3)

- Molecular Formula : C₅H₃BrClN

- Molecular Weight : 192.44 g/mol

- Melting Point : 70–72°C

- Key Differences :

b) 5-Bromo-3-chloro-2-iodopyridine (CID 86634275)

- Molecular Formula : C₅H₂BrClIN (same as target compound)

- SMILES : C1=C(C=NC(=C1Cl)I)Br

- Key Differences :

c) 5-Bromo-2-chloro-4-fluoro-3-iodopyridine (Compound 10 in )

- Molecular Formula : C₅HBrClFIN

- Key Differences :

- Additional fluorine at position 4 enhances electron-withdrawing effects, activating the ring for nucleophilic aromatic substitution (SNAr) at position 3 (iodine) or 5 (bromine) .

- Demonstrated utility in magnesiation reactions to generate pentasubstituted pyridines, a pathway less explored for the target compound .

Methyl-Substituted Analogs

a) 2-Chloro-3-bromo-5-methylpyridine

- Synonyms: 3-Bromo-2-chloro-5-picoline

- Key Differences :

b) 2-Bromo-3-chloro-5-methylpyridine

- Key Differences: Methyl group at position 5 vs. iodine in the target compound.

Amino-Substituted Derivatives

a) 2-Amino-5-bromo-3-iodopyridine (CAS 381233-96-1)

- Molecular Formula : C₅H₄BrIN₂

- Molecular Weight : 298.91 g/mol

- Key Differences: Amino group at position 2 activates the ring for electrophilic substitution, directing incoming groups to positions 4 or 6, unlike the deactivating halogens in the target compound . Used in tyrosine kinase inhibitor synthesis, whereas the target compound is more suited for halogen-exchange reactions .

b) 5-Amino-3-bromo-2-methylpyridine

- Key Differences: Methyl and amino groups create a sterically hindered, electron-rich ring, contrasting with the electron-deficient halo-substituted target compound .

Chemoselective Reactions

- Target Compound : Bromine at position 2 is more reactive than chlorine at position 3 in palladium-catalyzed aminations, as seen in analogous systems . Iodine at position 5 may participate in Ullmann couplings or serve as a directing group .

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine : Fluorine’s strong electron-withdrawing effect facilitates SNAr at iodine or bromine positions under mild conditions .

Biological Activity

2-Bromo-3-chloro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula and a molecular weight of 318.34 g/mol. This compound has garnered interest in medicinal chemistry due to its unique combination of halogen substituents, which may influence its biological activity and reactivity in various chemical reactions.

Chemical Structure and Properties

The presence of three different halogens (bromine, chlorine, and iodine) in this compound contributes to its chemical reactivity. The structure allows for potential interactions with various biological targets, making it a candidate for pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₂BrClIN |

| Molecular Weight | 318.34 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Insoluble in water |

Biological Activity

Research indicates that this compound may serve as a probe or ligand in biological studies, particularly in drug discovery processes. Its structural similarity to other biologically active compounds suggests potential antimicrobial , antiviral , and anticancer properties.

While the specific mechanisms of action for this compound are still under investigation, compounds with similar structures have been shown to interact with various biological pathways. These may include:

- Enzyme inhibition : The halogen substituents can enhance binding affinity to enzyme active sites.

- Receptor modulation : The compound may act on specific receptors involved in cellular signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of halogenated pyridines exhibit significant antimicrobial properties against various bacterial strains. The introduction of halogens like bromine and iodine was found to enhance the activity compared to non-halogenated analogs.

- Anticancer Potential : Research into related pyridine derivatives has indicated that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.

- Pharmacokinetics : Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including moderate lipophilicity (Log P values around 2.17 to 3.71), which may facilitate cellular uptake.

Comparison with Related Compounds

The biological activity of this compound can be compared to other similar compounds to highlight its unique properties:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 2-Iodopyridine | 0.88 | Contains only iodine; simpler structure |

| 5-Bromo-2-chloro-3-iodopyridine | 0.81 | Different halogen arrangement |

| 2-Bromo-4-chloro-5-iodopyridine | 0.78 | Variation in halogen positioning |

| 3-Bromo-5-chloro-2-iodopyridine | 0.71 | Halogens at different positions on the pyridine ring |

This table illustrates how the unique combination of halogens in this compound may influence its reactivity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-Bromo-3-chloro-5-iodopyridine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation of pyridine derivatives. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in the presence of a Lewis acid catalyst. Optimization includes:

- Temperature control : Maintaining low temperatures (−10°C to 0°C) to minimize side reactions like dehalogenation .

- Stoichiometric precision : Ensuring molar ratios of halogenating agents (e.g., N-bromosuccinimide for bromination) are carefully calibrated to avoid over-halogenation .

- Purification : Column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) improves purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and electronic environments. The deshielding effect of iodine at C-5 aids assignment .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW: 318.34 g/mol) and isotopic patterns from bromine/iodine .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Heavy atoms (Br, I) enhance diffraction contrast, enabling precise bond-length and angle measurements .

Advanced Research Questions

Q. How can chemoselective substitution be achieved in this compound, and what factors dictate reactivity differences among halogen substituents?

- Methodological Answer :

- Palladium-Catalyzed Amination : Under Pd(dba)/Xantphos catalysis, bromine at C-2 is preferentially substituted by amines due to lower bond dissociation energy (BDE) compared to Cl or I .

- Neat Conditions : Thermal activation (120–150°C) without catalysts favors substitution at the 3-chloro position, likely due to steric accessibility .

- SNAr Reactions : Electron-withdrawing groups (e.g., nitro) activate the pyridine ring for nucleophilic attack at iodine (C-5) under basic conditions (KCO, DMF) .

Q. What strategies resolve contradictions in reactivity data during cross-coupling reactions with this compound?

- Methodological Answer :

- Systematic Screening : Vary catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents (DMF vs. THF) to identify optimal conditions. For example, Suzuki-Miyaura coupling may favor iodopyridine derivatives with bulky ligands .

- Byproduct Analysis : Use GC-MS or F NMR (if fluorine is present) to detect side products like dehalogenated intermediates .

- Computational Validation : Compare experimental outcomes with DFT-calculated transition-state energies to rationalize selectivity .

Q. How does steric and electronic modulation influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Steric Effects : Iodine’s large van der Waals radius at C-5 hinders nucleophilic attack, making C-2 (Br) or C-3 (Cl) more reactive despite their weaker BDEs .

- Electronic Effects : Electron-withdrawing halogens activate the ring for NAS. Meta-directing effects of Cl and Br can be overridden by steric factors in polyhalogenated systems .

Data Analysis and Computational Integration

Q. What computational tools predict regioselectivity in reactions involving this compound, and how do they align with experimental results?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states to predict activation energies for substitution at each halogen. For example, iodine substitution may show higher barriers due to steric hindrance .

- Docking Studies : In medicinal chemistry applications, AutoDock Vina assesses binding interactions of derivatives with target enzymes (e.g., kinase inhibitors) .

- Validation : Overlay computed electrostatic potential maps with crystallographic data (e.g., Acta Crystallographica reports) to verify accuracy .

Q. How should researchers address discrepancies in crystallographic data for halogenated pyridine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.